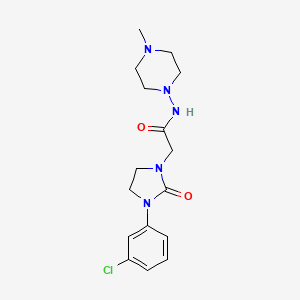

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that are studied for their unique structural and chemical properties. It belongs to a broader category of imidazolidine derivatives, which are known for their diverse pharmacological activities. However, this response focuses exclusively on the scientific aspects of its synthesis, structure, chemical reactions, and properties, excluding applications, drug usage, and side effects.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization reactions, N-alkylation, and acetylation processes. For example, the synthesis of similar imidazolidine derivatives starts with the reaction of an appropriate phenylpiperazine with a chloroacetyl chloride, followed by cyclization and further modification steps to achieve the desired structure (Sethusankar et al., 2002).

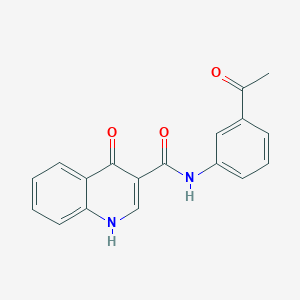

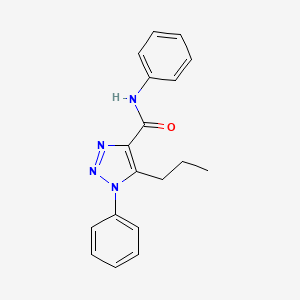

Molecular Structure Analysis

Imidazolidine derivatives demonstrate interesting structural characteristics. X-ray diffraction studies show that the imidazolidine ring is nearly planar, with significant dihedral angles between this ring and attached phenyl or acetamide groups, indicating conformational preferences that might influence their chemical behavior and interactions (Sethusankar et al., 2002).

Chemical Reactions and Properties

The compound's reactivity is characterized by its ability to undergo further chemical transformations, such as cyclization and alkylation, which are central to its synthesis. These reactions highlight the compound's versatile chemistry, allowing for the creation of a variety of derivatives with potentially different physical and chemical properties.

Physical Properties Analysis

While specific physical properties of this compound are not detailed in the available literature, compounds in this class generally have notable physical characteristics such as crystallinity, as evidenced by their structural studies via X-ray diffraction. These properties are influenced by the molecular structure, including the planarity of the imidazolidine ring and the angles between it and other structural motifs (Sethusankar et al., 2002).

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies have explored the disposition and metabolism of arylpiperazine derivatives, a class to which the specified compound is closely related. These compounds, including notable examples like nefazodone and trazodone, undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter systems, highlighting the complexity of their pharmacokinetic profiles (Caccia, 2007).

Environmental Impact and Toxicology

Chlorophenols, structurally related to the core phenyl component of the compound, are extensively reviewed for their role as precursors to dioxins in Municipal Solid Waste Incineration (MSWI). The review emphasizes the environmental pathways and toxicological impact of these compounds, indicating the necessity for understanding the broader environmental implications of chlorinated organic compounds (Peng et al., 2016).

Mechanisms of Action

Research into the mechanisms underlying the action of related compounds, such as arylpiperazine derivatives, underscores the importance of studying the interaction between these molecules and various neurotransmitter systems. This insight is crucial for developing new therapeutic agents targeting specific neurological pathways and disorders (S. Caccia, 2007).

Therapeutic Potential

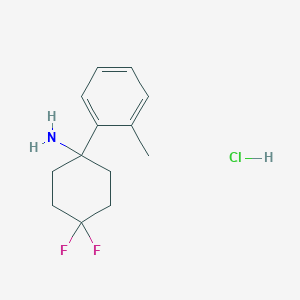

While direct studies on "2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide" may not be available, research on similar compounds, such as ketamine's antidepressant effects, provides a framework for investigating the therapeutic potential of novel compounds. These studies highlight the critical role of glutamatergic transmission in mental health disorders and the ongoing search for effective treatments (D. Goff, 2015).

properties

IUPAC Name |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN5O2/c1-19-5-8-21(9-6-19)18-15(23)12-20-7-10-22(16(20)24)14-4-2-3-13(17)11-14/h2-4,11H,5-10,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSRGCKKTJDINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2495417.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)